4-cyano-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-cyano-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c1-23-15-4-2-3-14(9-15)16-11-24-18(20-16)21-17(22)13-7-5-12(10-19)6-8-13/h2-9,11H,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQPCUKPNAVLBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The cyclocondensation of α-halo ketones with thiourea derivatives remains the most widely adopted approach. For 4-(3-methoxyphenyl)-1,3-thiazol-2-amine:
- Reactants :
- 3-Methoxyacetophenone (1.0 equiv)
- N-Bromosuccinimide (1.2 equiv) in CCl₄ under radical initiation to yield 2-bromo-1-(3-methoxyphenyl)ethan-1-one
- Thiourea (1.1 equiv) in anhydrous ethanol
Reaction Conditions :
- Reflux at 78°C for 8–12 hours
- Neutralization with aqueous NaHCO₃ post-reaction
Mechanistic Insight :
The α-bromo ketone undergoes nucleophilic attack by the thiourea’s sulfur, followed by cyclization and elimination of HBr to form the thiazole ring.
Solid-Supported Cyclization
Alternative methods employ alumina-supported ammonium acetate to enhance reaction efficiency:
| Component | Quantity | Role |
|---|---|---|
| 2-Bromo-3-methoxyacetophenone | 1.0 mmol | Electrophilic substrate |
| KSCN/SiO₂ | 5.0 mmol | Thiocyanate source |
| NH₄OAc/Al₂O₃ | 18.0 mmol | Cyclization catalyst |
| Dry benzene | 15 mL | Solvent |
Procedure :
- Heat mixture at 90°C for 16 hours under inert atmosphere
- Filter and concentrate, followed by silica gel chromatography (CHCl₃/MeOH, 50:1)
Advantages :
- Reduced side-product formation (<5%)
- Scalable to multigram quantities
The introduction of the 4-cyanobenzoyl group occurs via coupling reactions, with three principal methods documented:
Carbodiimide-Mediated Coupling
Utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dimethylaminopyridine (DMAP):
Reaction Setup :
- 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine (1.0 equiv)
- 4-Cyanobenzoic acid (1.2 equiv)
- EDC (1.5 equiv), DMAP (0.3 equiv) in anhydrous CH₂Cl₂
Conditions :
HATU-Assisted Amide Formation
For substrates sensitive to carbodiimides, hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) proves effective:
| Parameter | Specification |
|---|---|
| Solvent | DMF (anhydrous) |
| Base | DIPEA (3.0 equiv) |
| Temperature | 0°C → room temperature |
| Reaction Time | 2 hours |
Workup :
- Dilute with ice water, extract with EtOAc
- Wash organic layer with 5% LiCl (removes excess HATU)
Acid Chloride Route
Direct acylation using 4-cyanobenzoyl chloride:
Procedure :
- Generate acid chloride by treating 4-cyanobenzoic acid (1.0 equiv) with SOCl₂ (3.0 equiv) in refluxing toluene
- Add thiazole amine (1.0 equiv) and pyridine (2.0 equiv) in THF at −20°C
- Warm to 0°C over 30 minutes
Key Advantages :
- No coupling reagents required
- Suitable for industrial-scale production
Reaction Optimization and Analytical Validation
Solvent Screening for Amidation
Comparative yields under varying conditions:
| Solvent | Coupling Agent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| CH₂Cl₂ | EDC/DMAP | 25 | 82 | 95 |
| DMF | HATU/DIPEA | 0→25 | 89 | 97 |
| THF | Pyridine | −20→0 | 75 | 98 |
| EtOAc | EDC/HOAt | 40 | 68 | 93 |
Spectroscopic Characterization
Key Spectral Signatures :
- ¹H NMR (600 MHz, DMSO-d₆) :
IR (KBr) :
HRMS (ESI+) :
Industrial-Scale Considerations
Continuous Flow Synthesis
Pilot studies demonstrate enhanced efficiency using microreactors:
- Thiazole Formation :
- Residence time: 12 minutes vs. 16 hours batch
- Yield improvement: 78% → 85%
- Amidation Step :
- HATU-mediated process in PTFE tubing (3 mm ID)
- Productivity: 1.2 kg/day
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
4-cyano-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-cyano-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The cyano group and thiazolyl group play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Thiazole Ring
4-cyano-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide
- Structural Difference : The thiazole’s 4-position bears a 4-isopropylphenyl group instead of 3-methoxyphenyl.
- No direct activity data is available, but such substitutions are critical for optimizing pharmacokinetics .
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
- Structural Difference: A phenoxy group replaces the cyano substituent on the benzamide.
- Biological Data: This compound exhibited 129.23% efficacy in a plant growth modulation assay (p < 0.05), suggesting that electron-rich substituents (e.g., phenoxy) may enhance bioactivity in certain contexts compared to cyano groups .
Modifications to the Benzamide Core
2-{3-[{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}methyl]-4-methoxyphenyl}benzamide bromide (EMAC2062)
- Structural Features : Incorporates a hydrazine-idene linker and a brominated benzamide.
- Properties : Melting point at 222°C (decomposition) and 84.74% yield. The chloro substituent’s electron-withdrawing nature may stabilize the molecule in oxidative environments, contrasting with the methoxy group’s electron-donating effects .
4-[({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(3-methylphenyl)benzamide (9g)
Functional Group Variations
N-[4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl] derivatives
- Example: F5254-0161 (Glide score: −6.41) features a trifluoromethyl group, which enhances metabolic stability and binding affinity via hydrophobic and electrostatic interactions.
4-Methyl-N-(5-phenyl-4-(p-tolyl)thiazol-2-yl)benzamide
Data Tables: Key Properties of Selected Analogs
Biological Activity
4-cyano-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound can be described by its chemical formula and features a thiazole ring, a cyano group, and a methoxy-substituted phenyl group. The structural complexity contributes to its biological efficacy.
Antimicrobial Activity
Recent studies have indicated that thiazole derivatives, including this compound, exhibit notable antimicrobial properties. For instance:
- Antibacterial Activity : Compounds containing thiazole moieties have demonstrated effectiveness against various bacterial strains. The presence of electron-withdrawing groups enhances their antibacterial potency. In vitro tests have shown that modifications in the phenyl ring significantly affect activity against pathogens such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound has also been evaluated for antifungal properties. Certain derivatives exhibited moderate activity against Candida albicans, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents .
Antimalarial Activity
A systematic study on thiazole derivatives reported that modifications in the N-aryl amide group linked to the thiazole ring are crucial for enhancing antimalarial activity against Plasmodium falciparum. Compounds with specific substituents showed high potency and low cytotoxicity in HepG2 cell lines .
Leishmanicidal Activity
In the search for new leishmanicidal agents, hybrid phthalimido-thiazoles have been identified as promising candidates. Research indicates that these compounds exhibit significant activity against Leishmania infantum, affecting both promastigote and amastigote forms. The mechanism involves inducing ultrastructural changes in the parasites, leading to cell death while maintaining low toxicity toward mammalian cells .
Structure-Activity Relationship (SAR)
The SAR studies highlight that the biological activity of this compound is influenced by:
- Substituents on the Thiazole Ring : Electron-withdrawing groups at specific positions enhance antimicrobial activity.
- Phenyl Ring Modifications : Small substituents such as H or F at the ortho position are preferred for optimal activity .
Case Studies
- Antimicrobial Efficacy : A recent study evaluated various thiazole derivatives including this compound against clinical isolates of bacteria. The results indicated an IC50 range of 15.6–125 µg/mL against Cryptococcus neoformans .
- Leishmanicidal Studies : Compounds derived from hybrid phthalimido-thiazoles were tested for their effect on L. infantum. Notably, compounds 2j and 2m showed significant leishmanicidal activity with minimal cytotoxic effects on Vero cells .
Q & A
Q. What in vitro models best evaluate the compound’s pharmacokinetic properties?
- Caco-2 Permeability : Assess intestinal absorption (P > 1 × 10 cm/s indicates high bioavailability) .
- Microsomal Stability : Incubation with liver microsomes (human/rat) measures metabolic half-life (t) using LC-MS quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
